molecular formula C21H21NO6 B2832579 Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923131-52-6

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate

Katalognummer B2832579
CAS-Nummer: 923131-52-6
Molekulargewicht: 383.4
InChI-Schlüssel: DMKBTVDVQYRFOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . A series of novel benzamide compounds were synthesized, and the products were purified . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl 3,4-Dimethoxybenzoate has been analyzed using various spectroscopic methods . The molecular formula is CHO, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of thiazole-based analogs were synthesized from appropriate starting materials . The prepared thiazole compounds were screened for their cytotoxic potency .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agents and Dopamine Receptor Investigations

  • Antidopaminergic Properties : A series of amides, including Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate, demonstrated potent inhibition of [3H]spiperone binding in rat striatal membranes. These compounds are highly potent as dopamine D-2 receptor inhibitors and are suitable for investigating dopamine D-2 receptors both in labelled and unlabelled forms. This research supports the exploration of these compounds in the context of antipsychotic agents (Högberg et al., 1990).

Neuroleptic Agents and Apomorphine Syndrome

  • Inhibition of Apomorphine Syndrome : In another study, related compounds to this compound were synthesized and tested for their potential as neuroleptic agents. These compounds showed significant potency in inhibiting apomorphine-induced hyperactivity and stereotypy in rats, a model for studying antidopamine activity (de Paulis et al., 1986).

Synthesis and Pharmaceutical Applications

  • Large-Scale Synthesis for Treatment of Disorders : A related chemical entity, designed for treating hyperproliferative and inflammatory disorders and cancer, underwent large-scale synthesis. This highlights the pharmaceutical potential of such compounds in treating various diseases (Kucerovy et al., 1997).

Regiospecific Deoxygenation in Synthesis

  • Deoxygenation of Resorcylate Esters : this compound and its derivatives have been studied for their synthesis methods, particularly focusing on the deoxygenation of resorcylate esters. This is significant for the preparation of various pharmaceutical compounds (Bartlett et al., 1983).

Antiulcer Activities and Drug Development

  • Biopharmaceutical Evaluations : Novel derivatives of similar compounds have been synthesized and evaluated for antiulcer activities. This indicates the potential of this compound in the development of new antiulcer agents (Hosokami et al., 1995).

Photolabile Drug Conjugates

  • Light-triggered Drug Release : Photolabile conjugates related to this compound have been developed for controlled drug release. This research opens avenues for using such compounds in advanced drug delivery systems (McCoy et al., 2007).

Safety and Hazards

The safety data sheet for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle these compounds with appropriate safety measures .

Eigenschaften

IUPAC Name

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKBTVDVQYRFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.